

# 6-Hydroxy-4-(trifluoromethyl)nicotinic acid chemical structure

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## Compound of Interest

Compound Name: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1597957

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An In-Depth Technical Guide to **6-Hydroxy-4-(trifluoromethyl)nicotinic Acid**: Structure, Synthesis, and Applications

## Introduction

**6-Hydroxy-4-(trifluoromethyl)nicotinic acid** is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it belongs to the pyridine family, yet its unique substitution pattern—featuring both a hydroxyl (-OH) group and a trifluoromethyl (-CF<sub>3</sub>) group—imparts distinct physicochemical properties that make it a valuable building block for complex molecular architectures.

The trifluoromethyl group is a cornerstone of modern pharmaceutical design, known for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.<sup>[1][2]</sup> Its incorporation into the nicotinic acid scaffold creates a versatile intermediate for synthesizing novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**, grounded in established scientific principles and field-proven insights.

## Chemical Structure and Physicochemical Properties

The molecular architecture of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** is fundamental to its reactivity and utility. The structure consists of a pyridine ring, which is an aromatic heterocycle containing one nitrogen atom. This core is functionalized with three key substituents:

- Carboxylic Acid (-COOH) at position 3: This group confers acidic properties and provides a primary reactive handle for amide bond formation and other derivatizations.
- Trifluoromethyl (-CF<sub>3</sub>) at position 4: This electron-withdrawing group significantly impacts the electronic properties of the pyridine ring, increases the acidity of the carboxylic acid, and enhances the molecule's lipophilicity and stability against metabolic degradation.<sup>[2]</sup>
- Hydroxyl (-OH) at position 6: This group introduces polarity and can exist in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. This tautomerism can influence its reactivity and intermolecular interactions.

Caption: 2D structure of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**.

## Physicochemical Data Summary

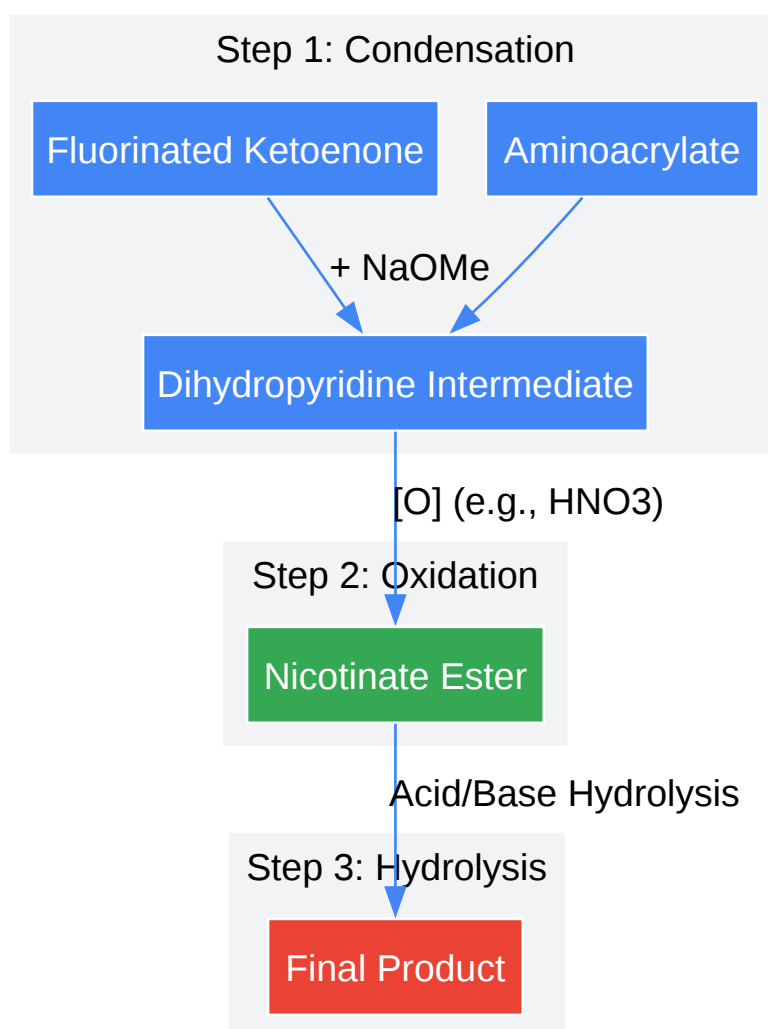
The key properties of this compound are summarized below, providing a quick reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub>	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Molecular Weight	207.11 g/mol	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
CAS Number	849020-87-7	<sup>[4]</sup> <sup>[6]</sup>
Appearance	White to off-white solid/powder	<sup>[1]</sup>
Melting Point	302-305°C (decomposes)	<sup>[3]</sup>
SMILES	<chem>O=C(O)c1c(cn(c1)O)C(F)(F)F</chem>	<sup>[5]</sup>
InChIKey	WCUKVMMGYGOCGJ-UHFFFAOYSA-N	<sup>[5]</sup>

## Synthesis and Purification

While a specific, detailed synthesis for **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** is not extensively published in readily available literature, a logical retrosynthetic analysis based on known pyridine chemistry allows for the design of a robust synthetic protocol. The construction of such a substituted pyridine ring can be approached by either functionalizing a pre-existing pyridine core or by constructing the heterocyclic ring from acyclic precursors.

A plausible strategy involves the cyclocondensation reaction of a fluorinated building block with an appropriate amine, a common method for synthesizing substituted nicotinic acid derivatives.



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Caption: A generalized workflow for the synthesis of the target molecule.

## Representative Laboratory-Scale Synthesis Protocol

This protocol is a representative example derived from established synthetic methodologies for related compounds.[7][8] Causality: The choice of a palladium-on-carbon catalyst in similar syntheses is due to its high efficiency and selectivity in dehalogenation reactions via catalytic hydrogenation, a critical step for removing precursor functional groups like chlorine atoms.[8]

### Step 1: Catalytic Dechlorination of a Precursor (Hypothetical)

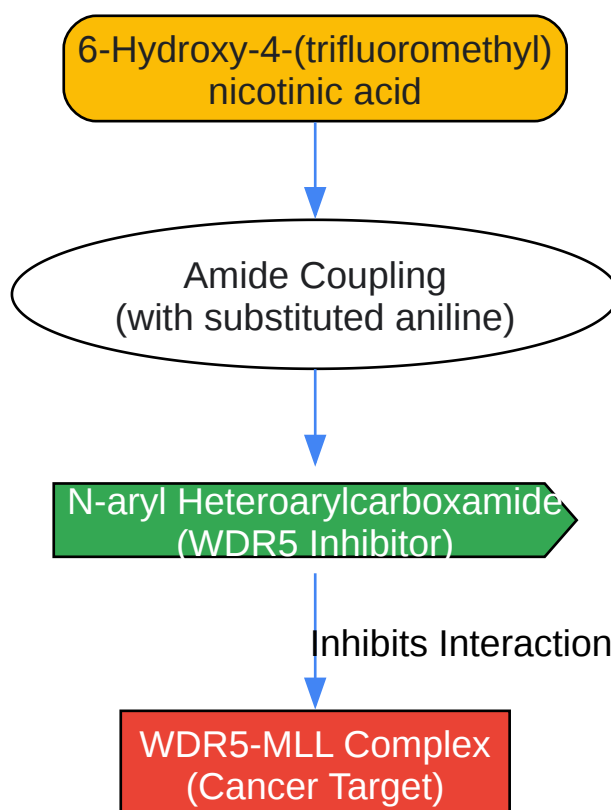
- **Setup:** To a 250 mL four-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-**6-hydroxy-4-(trifluoromethyl)nicotinic acid** (1 equivalent) and methanol (10 volumes).
- **Base Addition:** Cool the stirred suspension in an ice-water bath to 0-5°C. Add triethylamine (2.2 equivalents) dropwise, ensuring the temperature remains below 10°C.
- **Catalyst Introduction:** Purge the system with nitrogen. Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.1 w/w).
- **Hydrogenation:** Replace the nitrogen atmosphere with hydrogen gas using a balloon.
- **Reaction:** Allow the reaction to stir vigorously at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in water and acidify to pH 2 with concentrated hydrochloric acid.
- **Purification:** The precipitated crude product is collected by filtration, washed with cold water, and dried under vacuum to yield **6-Hydroxy-4-(trifluoromethyl)nicotinic acid**. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

## Applications and Research Interest

The primary value of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** lies in its role as a sophisticated intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical industry.

## Inhibition of WDR5 Protein-Protein Interactions

A significant application of this compound is in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that act as inhibitors of the WDR5-MLL protein-protein interaction.[3] WDR5 (WD repeat-containing protein 5) is a critical component of histone methyltransferase complexes, and its interaction with MLL (mixed-lineage leukemia) protein is implicated in certain types of leukemia. By serving as a core scaffold, **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** enables the synthesis of potent and specific inhibitors that disrupt this interaction, representing a promising therapeutic strategy for these cancers.



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Caption: Role as a key intermediate in the synthesis of WDR5 inhibitors.

## Broader Potential in Drug Discovery

The structural motifs present in this molecule are highly relevant to modern drug design:


- **Trifluoromethyl Group:** As previously noted, the -CF<sub>3</sub> group is a bioisostere for other groups and is used to block metabolic oxidation, improve pharmacokinetics, and enhance binding affinity.<sup>[1][2]</sup> Its strong electron-withdrawing nature can also modulate the pK<sub>a</sub> of nearby functional groups, which is crucial for optimizing drug absorption and distribution.
- **Nicotinic Acid Scaffold:** Nicotinic acid and its derivatives are known to have significant pharmacological effects, most notably in lipid management by interacting with receptors like the hydroxycarboxylic acid receptor 2 (HCA<sub>2</sub>), also known as GPR109A.<sup>[9][10]</sup> While the direct activity of this specific molecule is not established, its core structure suggests potential for designing ligands for related metabolic targets.<sup>[11][12]</sup>

This compound is therefore a valuable tool for researchers exploring new treatments for metabolic diseases, inflammation, and oncology.<sup>[11][13]</sup>

## Safety and Handling

As with any laboratory chemical, proper handling of **6-Hydroxy-4-(trifluoromethyl)nicotinic acid** is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).<sup>[6]</sup>

### GHS Hazard Classification

Pictogram	Signal Word	Hazard Statements
 alt text	Warning	H315: Causes skin irritation. <sup>[6]</sup> H319: Causes serious eye irritation. <sup>[6]</sup> H335: May cause respiratory irritation. <sup>[6]</sup>

## Recommended Safety Procedures

- **Engineering Controls:** Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.<sup>[6]</sup>
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6]
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[14]
- Handling: Avoid breathing dust.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[14]
- Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and store locked up.[6]
- Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

## Conclusion

**6-Hydroxy-4-(trifluoromethyl)nicotinic acid** stands out as a highly functionalized and strategic chemical intermediate. Its unique combination of a reactive carboxylic acid, a hydroxyl group, and a property-enhancing trifluoromethyl group on a biologically relevant pyridine scaffold makes it exceptionally valuable for modern chemical synthesis. Its demonstrated use in creating targeted WDR5 inhibitors highlights its immediate impact in oncology research, while its structural features suggest broad potential across various therapeutic areas. For researchers and drug development professionals, this compound represents a key building block for constructing the next generation of complex, high-efficacy molecules. Continued exploration of its reactivity and applications will undoubtedly unlock new opportunities in the pursuit of novel medicines and materials.

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